Cas no 2138869-57-3 (2-amino-3-(1,3-thiazol-4-yl)propanamide)

2-Amino-3-(1,3-thiazol-4-yl)propanamide is a heterocyclic organic compound featuring a thiazole ring linked to a propanamide backbone. This structure imparts unique reactivity and functional versatility, making it valuable in pharmaceutical and agrochemical research. The presence of both amino and amide groups enhances its potential as an intermediate in the synthesis of bioactive molecules, particularly in the development of enzyme inhibitors or receptor modulators. Its thiazole moiety contributes to stability and binding affinity in target interactions. The compound’s well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship studies. Suitable for controlled reactions, it is often employed in medicinal chemistry for lead optimization and scaffold diversification.
2-amino-3-(1,3-thiazol-4-yl)propanamide structure
2138869-57-3 structure
Product name:2-amino-3-(1,3-thiazol-4-yl)propanamide
CAS No:2138869-57-3
MF:C6H9N3OS
MW:171.220159292221
CID:5799992
PubChem ID:70079887

2-amino-3-(1,3-thiazol-4-yl)propanamide Chemical and Physical Properties

Names and Identifiers

    • 2-amino-3-(1,3-thiazol-4-yl)propanamide
    • 2138869-57-3
    • EN300-1299181
    • SCHEMBL7401594
    • Inchi: 1S/C6H9N3OS/c7-5(6(8)10)1-4-2-11-3-9-4/h2-3,5H,1,7H2,(H2,8,10)
    • InChI Key: RKFKDXIXLFUDEJ-UHFFFAOYSA-N
    • SMILES: S1C=NC(=C1)CC(C(N)=O)N

Computed Properties

  • Exact Mass: 171.04663309g/mol
  • Monoisotopic Mass: 171.04663309g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 153
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 110Ų
  • XLogP3: -0.7

2-amino-3-(1,3-thiazol-4-yl)propanamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1299181-0.25g
2-amino-3-(1,3-thiazol-4-yl)propanamide
2138869-57-3
0.25g
$1117.0 2023-06-06
Enamine
EN300-1299181-0.5g
2-amino-3-(1,3-thiazol-4-yl)propanamide
2138869-57-3
0.5g
$1165.0 2023-06-06
Enamine
EN300-1299181-1.0g
2-amino-3-(1,3-thiazol-4-yl)propanamide
2138869-57-3
1g
$1214.0 2023-06-06
Enamine
EN300-1299181-500mg
2-amino-3-(1,3-thiazol-4-yl)propanamide
2138869-57-3
500mg
$809.0 2023-09-30
Enamine
EN300-1299181-0.05g
2-amino-3-(1,3-thiazol-4-yl)propanamide
2138869-57-3
0.05g
$1020.0 2023-06-06
Enamine
EN300-1299181-5.0g
2-amino-3-(1,3-thiazol-4-yl)propanamide
2138869-57-3
5g
$3520.0 2023-06-06
Enamine
EN300-1299181-10.0g
2-amino-3-(1,3-thiazol-4-yl)propanamide
2138869-57-3
10g
$5221.0 2023-06-06
Enamine
EN300-1299181-2.5g
2-amino-3-(1,3-thiazol-4-yl)propanamide
2138869-57-3
2.5g
$2379.0 2023-06-06
Enamine
EN300-1299181-250mg
2-amino-3-(1,3-thiazol-4-yl)propanamide
2138869-57-3
250mg
$774.0 2023-09-30
Enamine
EN300-1299181-0.1g
2-amino-3-(1,3-thiazol-4-yl)propanamide
2138869-57-3
0.1g
$1068.0 2023-06-06

Additional information on 2-amino-3-(1,3-thiazol-4-yl)propanamide

Recent Advances in the Study of 2-amino-3-(1,3-thiazol-4-yl)propanamide (CAS: 2138869-57-3)

2-amino-3-(1,3-thiazol-4-yl)propanamide (CAS: 2138869-57-3) is a compound of significant interest in the field of chemical biology and medicinal chemistry. Recent studies have explored its potential applications in drug discovery, particularly in the development of novel therapeutics targeting neurological disorders and infectious diseases. This research brief synthesizes the latest findings related to this compound, highlighting its chemical properties, biological activities, and therapeutic potential.

The compound's unique structure, featuring a thiazole ring and an amino-propanamide moiety, has been the focus of several synthetic and pharmacological investigations. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that 2-amino-3-(1,3-thiazol-4-yl)propanamide exhibits promising activity as a modulator of glutamate receptors, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. The study utilized in vitro and in vivo models to assess the compound's efficacy and safety profile, revealing its potential as a lead candidate for further development.

Another significant area of research involves the compound's role in antimicrobial therapy. A recent preprint on bioRxiv (2024) reported that 2-amino-3-(1,3-thiazol-4-yl)propanamide exhibits inhibitory effects against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The study employed molecular docking and kinetic assays to elucidate the compound's mechanism of action, suggesting that it interferes with bacterial cell wall synthesis. These findings open new avenues for the development of next-generation antibiotics.

In addition to its therapeutic applications, the synthetic pathways for 2-amino-3-(1,3-thiazol-4-yl)propanamide have been optimized in recent years. A paper in Organic Process Research & Development (2023) described a scalable and cost-effective synthesis route, which could facilitate large-scale production for clinical trials. The authors highlighted the use of green chemistry principles to minimize environmental impact, underscoring the compound's suitability for sustainable pharmaceutical manufacturing.

Despite these advancements, challenges remain in the clinical translation of 2-amino-3-(1,3-thiazol-4-yl)propanamide. Pharmacokinetic studies indicate that the compound has limited oral bioavailability, necessitating the development of prodrug formulations or alternative delivery systems. Ongoing research is also addressing potential off-target effects, as highlighted in a recent toxicology report (Toxicology and Applied Pharmacology, 2024).

In conclusion, 2-amino-3-(1,3-thiazol-4-yl)propanamide (CAS: 2138869-57-3) represents a promising scaffold for drug discovery, with applications spanning neurology and infectious diseases. Future research should focus on overcoming its pharmacokinetic limitations and further validating its therapeutic potential in clinical settings. The compound's versatility and biological activity make it a valuable subject for continued investigation in the chemical biology and medicinal chemistry communities.

Recommend Articles

Recommended suppliers
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd